molecular formula C9H7F3O3 B1314515 2-Methoxy-5-(trifluoromethyl)benzoic acid CAS No. 4864-01-1

2-Methoxy-5-(trifluoromethyl)benzoic acid

Cat. No. B1314515
Key on ui cas rn: 4864-01-1
M. Wt: 220.14 g/mol
InChI Key: NAKZCKOHULJEID-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Iodocyclohexane (29.4 ml, 227 mmol) was added to a solution of 2-(methyloxy)-5-(trifluoromethyl)benzoic acid (5 g, 22.71 mmol) in N,N-dimethylformamide (25 ml), and the mixture was heated under reflux for 4 hours. After cooling, the reaction was evaporated under reduced pressure on a buchi. The residue was triturated with cyclohexane, and the solid obtained was filtered, washed with cyclohexane and dried in air under vacuum. 4.2 g
Quantity
29.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
IC1CCCCC1.C[O:9][C:10]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]>CN(C)C=O>[OH:9][C:10]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:21])[F:22])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
29.4 mL
Type
reactant
Smiles
IC1CCCCC1
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was evaporated under reduced pressure on a buchi
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cyclohexane
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried in air under vacuum

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)O)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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